molecular formula C9H5BrO2S B13083640 3-Bromo-1-benzothiophene-7-carboxylicacid

3-Bromo-1-benzothiophene-7-carboxylicacid

Cat. No.: B13083640
M. Wt: 257.11 g/mol
InChI Key: GBBHOOPLLPYXFZ-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the third position and a carboxylic acid group at the seventh position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzothiophene-7-carboxylic acid typically involves the bromination of benzothiophene derivatives followed by carboxylation. One common method is the bromination of 1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 3-bromo-1-benzothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 3-Bromo-1-benzothiophene-7-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Electrochemical methods have also been explored for the synthesis of benzothiophene derivatives, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of various substituted benzothiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, benzothiophene derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The presence of the bromine atom and carboxylic acid group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-benzothiophene-7-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse functionalization and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H5BrO2S

Molecular Weight

257.11 g/mol

IUPAC Name

3-bromo-1-benzothiophene-7-carboxylic acid

InChI

InChI=1S/C9H5BrO2S/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12)

InChI Key

GBBHOOPLLPYXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC=C2Br

Origin of Product

United States

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